molecular formula C8H11N3 B8769787 5-(2-Methylprop-1-en-1-yl)pyrazin-2-amine

5-(2-Methylprop-1-en-1-yl)pyrazin-2-amine

Cat. No. B8769787
M. Wt: 149.19 g/mol
InChI Key: JTFXAXZELAQGLT-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A mixture of the crude isobutenyltri-n-butyltin (6.90 g, 58 purity), 2-amino-5-bromopyrazine (1.92 g, 11 mmol), and N,N-diisopropylethylamine (5 mL) in N,N-dimethylformamide (50 mL) was treated with lithium chloride (2.0 g) and tetrakis(triphenylphosphine)palladium(0) (381 mg, 0.33 mmol). The mixture was stirred at 130° C. for 4 h, at which time, thin layer chromatography indicated complete consumption of the starting material. The mixture was concentrated in vacuo. The residue was treated with a saturated aqueous potassium fluoride solution and then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 1.5/1 hexanes/ethyl acetate) afforded 2-amino-5-(2,2-dimethylvinyl)-pyrazine (420 mg, 26%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
381 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Sn](CCCC)(CCCC)CCCC)=[C:2]([CH3:4])[CH3:3].[NH2:18][C:19]1[CH:24]=[N:23][C:22](Br)=[CH:21][N:20]=1.C(N(CC)C(C)C)(C)C.[Cl-].[Li+]>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:18][C:19]1[CH:24]=[N:23][C:22]([CH:1]=[C:2]([CH3:4])[CH3:3])=[CH:21][N:20]=1 |f:3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=C(C)C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
1.92 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
381 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 4 h, at which time, thin layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with a saturated aqueous potassium fluoride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC=C(N=C1)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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